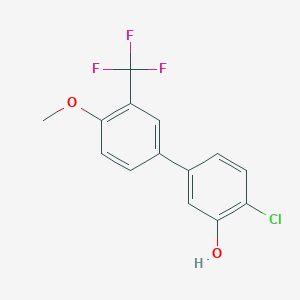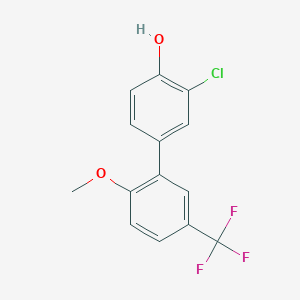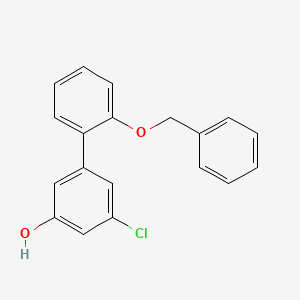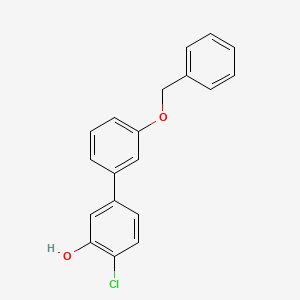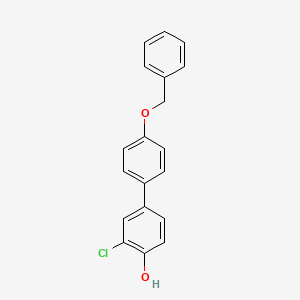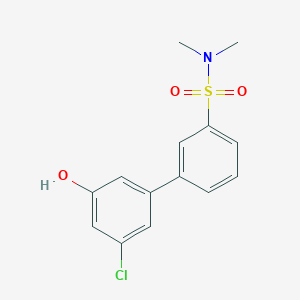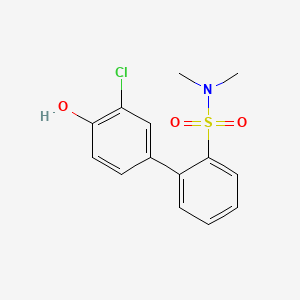
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C4DMPP) is a phenolic compound with a unique structure and properties. It is an important component in the synthesis of a variety of compounds, and has been widely used in scientific research and laboratory experiments. The purpose of
Aplicaciones Científicas De Investigación
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various compounds, such as amino acids, peptides, and nucleosides. It has also been used as a catalyst in the synthesis of polymers and as a ligand in metal-catalyzed reactions. In addition, 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been used as a fluorescent probe for the detection of various compounds and as a substrate for the detection of enzymes.
Mecanismo De Acción
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% is a phenolic compound that has a unique structure and properties. It is known to interact with various proteins, enzymes, and receptors, and this interaction is thought to be the mechanism of action of 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%. It is believed to interact with proteins and enzymes via hydrogen bonding and hydrophobic interactions, and with receptors via electrostatic interactions.
Biochemical and Physiological Effects
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory and antifungal properties. It has also been shown to have anti-tumor and anti-cancer properties, and to have antioxidant and neuroprotective effects. In addition, 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has been found to have antinociceptive and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages for lab experiments. It is a relatively inexpensive reagent, and is readily available. It is also easy to handle and store, and has a high solubility in a variety of solvents. In addition, it has a high purity, and can be easily separated from other compounds. However, it has some limitations. It is not a very stable compound, and can decompose when exposed to high temperatures or light. In addition, it can react with other compounds and may interfere with other experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95%. It could be used in the synthesis of new compounds, such as peptides and nucleosides. It could also be used as a fluorescent probe for the detection of various compounds, or as a substrate for the detection of enzymes. In addition, it could be used in the development of new drugs, or as a catalyst in the synthesis of polymers. Finally, it could be used in the development of new materials, such as coatings and adhesives.
Métodos De Síntesis
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized by reacting 2-chloro-4-nitrophenol with dimethylsulfamoyl chloride in the presence of sodium hydroxide. The reaction is carried out in aqueous solution at a temperature of 80°C for 2 hours. The reaction produces a mixture of 2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol, 95% and 2-chloro-4-(2-N-dimethylsulfamoylphenyl)phenol, which can be separated by column chromatography.
Propiedades
IUPAC Name |
2-(3-chloro-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)14-6-4-3-5-11(14)10-7-8-13(17)12(15)9-10/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVPJEIEPHKMAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-N,N-dimethylsulfamoylphenyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

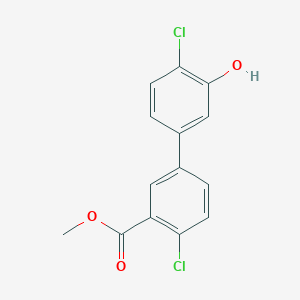

![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382167.png)


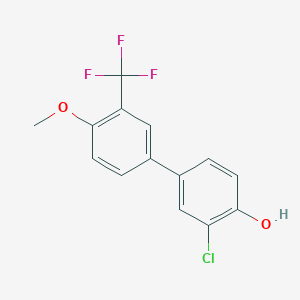
![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382186.png)
